molecular formula C30H48O4 B1671084 Echinocystic acid CAS No. 510-30-5

Echinocystic acid

Cat. No.: B1671084
CAS No.: 510-30-5
M. Wt: 472.7 g/mol
InChI Key: YKOPWPOFWMYZJZ-HJENMKQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinocystic acid is a natural triterpene compound isolated from various plants, including Eclipta prostrata and Gleditsia sinensis. It belongs to the class of pentacyclic triterpenoids and has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .

Mechanism of Action

Echinocystic acid (EA) is a natural triterpene that has been shown to exhibit a variety of pharmacological effects . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound has been found to target several key proteins and pathways in cells. It has been shown to interact with PI3K/Akt , NF-κB , and MAPK signal pathways . These pathways play crucial roles in cell proliferation, survival, and inflammation, making them important targets for many therapeutic agents.

Mode of Action

This compound exerts its effects by modulating the activity of its targets. It has been shown to inhibit inflammation by activating PI3K/Akt and inhibiting NF-κB and MAPK signal pathways . This modulation results in changes in cell behavior, including reduced inflammation and increased cell survival.

Biochemical Pathways

The PI3K/Akt, NF-κB, and MAPK pathways are key biochemical pathways affected by this compound. These pathways regulate a variety of cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, this compound can influence a wide range of cellular behaviors and outcomes .

Pharmacokinetics

In silico studies suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular levels. It has been found to inhibit the proliferation, migration, and invasion of cancer cells, induce cell cycle arrest, and promote apoptosis . In addition, it has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Echinocystic acid can be synthesized through microbial transformation. For instance, the filamentous fungus Cunninghamella blakesleana has been used to transform this compound into various hydroxylated derivatives . The reaction conditions typically involve incubating the fungus with this compound under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. Plants like Eclipta prostrata are harvested, and the compound is extracted using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Echinocystic acid undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives such as 3β, 7β, 16α, 21β-tetrahydroxy-olean-12-en-28-oic acid .

Scientific Research Applications

Comparison with Similar Compounds

Echinocystic acid is often compared with other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid.

Properties

CAS No.

510-30-5

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aR,6aS,6bR,12aR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19?,20?,21?,22?,23?,27-,28+,29+,30+/m0/s1

InChI Key

YKOPWPOFWMYZJZ-HJENMKQUSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Appearance

Solid powder

Key on ui other cas no.

510-30-5

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Echinocystic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinocystic acid
Reactant of Route 2
Echinocystic acid
Reactant of Route 3
Echinocystic acid
Reactant of Route 4
Echinocystic acid
Reactant of Route 5
Echinocystic acid
Reactant of Route 6
Echinocystic acid
Customer
Q & A

ANone: Echinocystic acid exhibits its effects through interactions with various molecular targets, leading to a range of downstream consequences. Here are some examples:

  • Inhibition of ACAT and DGAT: this compound demonstrates a strong affinity for and inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This inhibition contributes to its hypolipidemic effect by reducing cholesterol esterification and triglyceride synthesis. []
  • Activation of PI3K/Akt Pathway: Research suggests that this compound exerts neuroprotective effects by activating the PI3K/Akt signaling pathway, which in turn can promote cell survival and inhibit apoptosis. [, ]
  • Modulation of NF-κB Signaling: this compound has been found to suppress the lipopolysaccharide-induced transcriptional activity of nuclear factor-κB (NF-κB) by blocking the nuclear translocation of p65. This modulation of NF-κB contributes to its anti-inflammatory effects. []
  • Modulation of JNK Signaling: this compound treatment has been shown to increase the phosphorylation of c-jun N-terminal kinase (JNK), leading to enhanced neurite outgrowth in Neuro2a cells. This effect was blocked by a JNK inhibitor, confirming the role of the JNK signaling pathway in mediating EA's effects on neurite outgrowth. []

ANone: this compound is a pentacyclic triterpenoid with the following characteristics:

  • Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, IR, and mass spectrometry data, can be found in various research articles studying this compound and its derivatives. [, , , , ] These analyses are crucial for structure elucidation and identification of the compound and its isomers.

ANone: While the provided research primarily focuses on the biological activities of this compound, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects, which are crucial for understanding its potential in diverse applications beyond its biomedical potential.

ANone: The provided research does not indicate any intrinsic catalytic properties of this compound. Its biological activities primarily stem from its interactions with enzymes and signaling pathways rather than its function as a catalyst itself.

ANone: Yes, computational methods have been employed to study this compound.

  • Molecular Docking: Molecular docking simulations were performed using Molegro Virtual Docker to investigate potential targets of this compound related to lipid metabolism, specifically its interactions with HMG-CoA reductase, ACAT, DGAT, and cholesteryl ester transfer protein. []
  • In silico Pharmacokinetic Prediction: Computational tools such as pkCSM, Swiss ADME, OSIRIS property explorer, and MOLINSPIRATION were utilized to predict the pharmacokinetic properties, potential side effects, and drug-likeness of this compound. [, ]
  • Virtual Screening for Anti-Zika Virus Activity: Molecular docking studies have been conducted to evaluate the potential of this compound and other compounds from Eclipta prostrata as inhibitors of ZIKV NS5 RNA-dependent RNA polymerase (RdRp), ZIKV NS3 helicase (NS3h), and human Axl receptor. []

ANone: Several studies shed light on the structure-activity relationship of this compound and its derivatives:

  • Glycosylation Pattern: Research on the cytotoxic activity of this compound and its derivatives demonstrated that the type and position of sugar moieties attached to the core structure significantly influence its potency. For instance, the presence of a glucuronic acid at C-3 and additional glycosylation with xylose were found to enhance the cytotoxic activity of the compound. []
  • Acylation: The presence of acyl groups, particularly monoterpene carboxylic acids and their xylosides at specific positions (e.g., C-21), has been observed to influence the biological activity of this compound saponins. []

ANone: The provided research focuses primarily on the chemical and biological aspects of this compound. Specific SHE (Safety, Health, and Environment) regulations and guidelines related to its handling, use, and disposal would need to be consulted based on the relevant regulatory agencies and intended applications.

ANone: While the provided research does not present detailed in vivo PK/PD data, some insights can be gathered:

  • Anti-inflammatory Effects in Animal Models: Studies using animal models have demonstrated the anti-inflammatory effects of this compound. For instance, it has been shown to reduce the expression of pro-inflammatory mediators in LPS-induced BV2 cells and alleviate inflammation in MPTP-induced Parkinson's disease model mice. []

ANone: this compound has demonstrated promising efficacy in various preclinical studies:

  • In vitro Cytotoxicity: Several studies highlighted the cytotoxic activity of this compound and its derivatives against different cancer cell lines, including A375, L929, HeLa, JMAR, MDA1986, B16F10, and SKMEL28. [, ]
  • Neuroprotection in Animal Models: this compound has shown neuroprotective effects in animal models of Parkinson's disease and neonatal hypoxic-ischemic brain damage. [, ] It has been shown to improve behavioral deficits, reduce neuronal injury, and attenuate brain atrophy in these models.
  • Anti-osteoporotic Effects: this compound has demonstrated a protective effect against osteoporosis in ovariectomy-induced osteoporotic rat models. It prevented bone loss, improved bone strength, and modulated bone metabolic markers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.